![molecular formula C15H19F4N3O B2787504 1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea CAS No. 2309573-61-1](/img/structure/B2787504.png)
1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a chemical compound that has been widely studied in scientific research. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which is involved in the regulation of immune responses. The synthesis method of this compound is complex, involving several steps of chemical reactions. In
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves the inhibition of PKCθ enzyme. PKCθ is a key signaling molecule in T cells, which play a critical role in the immune system. Inhibition of PKCθ has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea are related to its inhibition of PKCθ enzyme. PKCθ is involved in the regulation of immune responses, particularly in T cells. Inhibition of PKCθ has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to inhibit T cell activation and proliferation, which are key processes in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in lab experiments are its potency and selectivity for PKCθ enzyme. This compound has been shown to be effective in inhibiting PKCθ in vitro and in vivo. However, the limitations of using this compound are related to its complex synthesis method and potential toxicity. The toxicity of this compound has not been fully evaluated, and further studies are needed to determine its safety profile.
Direcciones Futuras
There are several future directions for the study of 1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea. One direction is the evaluation of its efficacy and safety in animal models of autoimmune diseases. Another direction is the development of more potent and selective inhibitors of PKCθ enzyme. Additionally, the use of this compound in combination with other immunomodulatory agents may enhance its therapeutic potential. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
In conclusion, 1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a potent and selective inhibitor of PKCθ enzyme, which has potential therapeutic applications in autoimmune diseases. Its complex synthesis method and potential toxicity are limitations for its use in lab experiments. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves several steps of chemical reactions. The starting material is 2-fluorobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2,2,2-trifluoroethyl)piperidine-4-amine to form the intermediate product. The intermediate product is then reacted with methyl isocyanate to form the final product, 1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been widely studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of PKCθ, which is involved in the regulation of immune responses. PKCθ is a key signaling molecule in T cells, which play a critical role in the immune system. Inhibition of PKCθ has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F4N3O/c16-12-3-1-2-4-13(12)21-14(23)20-9-11-5-7-22(8-6-11)10-15(17,18)19/h1-4,11H,5-10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPOZKPKXLVJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

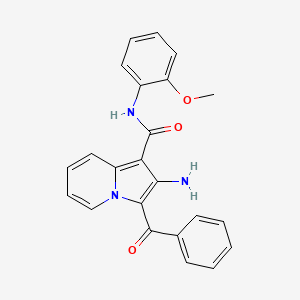
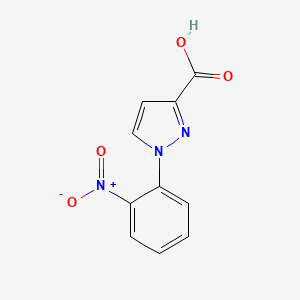
![10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2787424.png)
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2787425.png)
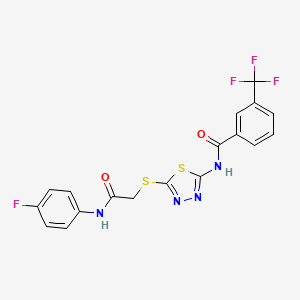
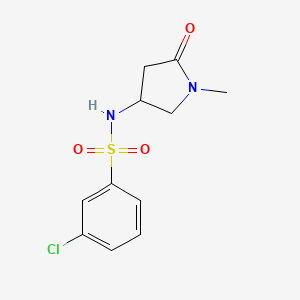
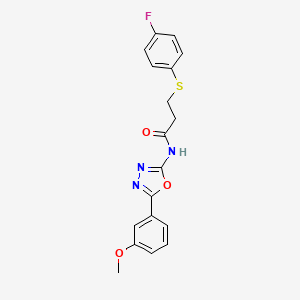
![N-(2-furylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2787433.png)
![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]prop-2-enamide](/img/structure/B2787435.png)
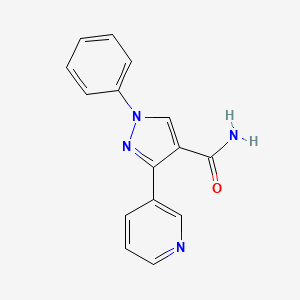
![1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2787437.png)
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/no-structure.png)
![4-[Ethyl(ethylsulfonyl)amino]benzoic acid](/img/structure/B2787443.png)
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2787444.png)